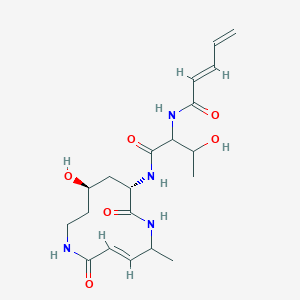
Glidobactin H
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glidobactin H is a natural product found in Polyangium with data available.
Applications De Recherche Scientifique
Proteasome Inhibition
Mechanism of Action
Glidobactin H functions as an irreversible inhibitor of the proteasome, an essential cellular component responsible for degrading ubiquitinated proteins. The inhibition of proteasomal activity can lead to the accumulation of regulatory proteins, ultimately affecting cell cycle progression and apoptosis. This mechanism is particularly relevant in cancer cells, where the dysregulation of protein degradation contributes to tumor growth and survival.
Case Studies
- A study demonstrated that this compound exhibited potent activity against various cancer cell lines, leading to increased apoptosis and reduced cell proliferation. The compound was shown to induce cell cycle arrest at the G2/M phase, highlighting its potential as a chemotherapeutic agent .
- Another investigation characterized Glidobactin's structural features and confirmed its binding affinity to the proteasome, providing insights into its mechanism of action at the molecular level .
Antitumor Activity
Antitumor Properties
Glidobactins A, B, and C have been isolated from Polyangium brachysporum and are noted for their antitumor properties. These compounds exhibit cytotoxic effects against various tumor types, making them candidates for further development in cancer therapies.
Research Findings
- Research has indicated that Glidobactin derivatives can enhance the efficacy of existing chemotherapeutic agents when used in combination therapies. This synergistic effect may improve treatment outcomes in resistant cancer types .
- A comprehensive structure-activity relationship (SAR) study revealed that modifications to the Glidobactin structure could optimize its antitumor activity while minimizing off-target effects .
Biocatalysis
Enzymatic Applications
Recent studies have highlighted the potential of using enzymes derived from Glidobactin biosynthesis in biocatalytic processes. The enzyme GlbB, a lysine 4-hydroxylase, has been characterized for its ability to selectively hydroxylate L-lysine, which is crucial for synthesizing various bioactive molecules.
Synthetic Utility
- The use of GlbB in synthetic pathways allows for the efficient production of key dipeptide fragments necessary for glidobactin synthesis. This biocatalytic approach reduces the number of steps required in traditional synthetic methods .
- Furthermore, leveraging this enzyme's specificity can facilitate the development of new analogs with enhanced biological activities .
Summary Table of Applications
Propriétés
Numéro CAS |
119314-46-4 |
|---|---|
Formule moléculaire |
C20H30N4O6 |
Poids moléculaire |
422.5 g/mol |
Nom IUPAC |
(2E)-N-[3-hydroxy-1-[[(3E,8S,10R)-10-hydroxy-5-methyl-2,7-dioxo-1,6-diazacyclododec-3-en-8-yl]amino]-1-oxobutan-2-yl]penta-2,4-dienamide |
InChI |
InChI=1S/C20H30N4O6/c1-4-5-6-17(28)24-18(13(3)25)20(30)23-15-11-14(26)9-10-21-16(27)8-7-12(2)22-19(15)29/h4-8,12-15,18,25-26H,1,9-11H2,2-3H3,(H,21,27)(H,22,29)(H,23,30)(H,24,28)/b6-5+,8-7+/t12?,13?,14-,15+,18?/m1/s1 |
Clé InChI |
RFMLVNAGBNQIDH-JKBBSZFTSA-N |
SMILES |
CC1C=CC(=O)NCCC(CC(C(=O)N1)NC(=O)C(C(C)O)NC(=O)C=CC=C)O |
SMILES isomérique |
CC1/C=C/C(=O)NCC[C@H](C[C@@H](C(=O)N1)NC(=O)C(C(C)O)NC(=O)/C=C/C=C)O |
SMILES canonique |
CC1C=CC(=O)NCCC(CC(C(=O)N1)NC(=O)C(C(C)O)NC(=O)C=CC=C)O |
Synonymes |
glidobactin H |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















